N-(2-Fluorobenzyl)-1-propanamine hydrochloride
Description
N-(2-Fluorobenzyl)-1-propanamine hydrochloride is a secondary amine derivative featuring a fluorinated benzyl group attached to a propanamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, such as serotonin and dopamine receptors . The fluorine substitution at the 2-position of the benzyl group enhances lipophilicity and metabolic stability, which can influence pharmacokinetic properties .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDZFALMCDVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-1-propanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-1-propanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted benzylamines.
Scientific Research Applications
Reaction Types
N-(2-Fluorobenzyl)-1-propanamine hydrochloride can undergo several chemical reactions:
- Oxidation : Can be oxidized to form corresponding amides or nitriles.
- Reduction : Can be reduced to yield different amine derivatives.
- Substitution : The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles for Substitution : Sodium methoxide, potassium tert-butoxide.
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be utilized in the development of more complex molecules.
Biology
Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biological molecules, particularly its effects on enzymes and receptors. The fluorine atom enhances the compound's binding affinity, making it a candidate for further investigation in pharmacological applications.
Medicine
Ongoing research explores the therapeutic potential of this compound. It is being evaluated as a precursor in drug development, particularly for conditions related to neurotransmitter systems, including mood disorders.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals highlights its economic significance.
Case Study 1: Interaction with Neurotransmitter Systems
A study investigated the interaction of this compound with dopamine and serotonin receptors. Preliminary findings suggest that compounds with similar structures may influence mood and behavior by modulating neurotransmitter activity.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for this compound highlighted methods that enhance yield and purity through advanced purification techniques such as chromatography and recrystallization.
A series of assays were conducted to evaluate the biological activity of this compound against various enzymes. Results indicated potential inhibitory effects that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The 2-fluorobenzyl derivative (target compound) may exhibit distinct receptor interaction compared to the 4-fluorobenzyl analog due to steric and electronic differences .
- Halogen Effects : Chlorine substitution (as in Clobenzorex) increases molecular weight and may enhance receptor affinity but reduce metabolic stability compared to fluorine .
Phenylpropanamine Derivatives
Table 2: Comparison with Phenyl-Substituted Analogs
Key Observations :
- Substitution Pattern : The benzyl group in the target compound allows for greater conformational flexibility compared to direct phenyl substitution .
- Pharmacological Implications : Benzyl-substituted amines (e.g., N-(2-fluorobenzyl)) are more commonly associated with serotonin receptor modulation than phenyl-substituted analogs .
Biological Activity
N-(2-Fluorobenzyl)-1-propanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity and interactions with various biological molecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorobenzyl group, which enhances its lipophilicity and binding affinity to biological targets. The chemical structure can be represented as follows:
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.67 g/mol
This compound's unique properties arise from the substitution of a fluorine atom on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to structurally similar compounds.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in the central nervous system (CNS). Research indicates that the compound may modulate neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. This modulation can have implications for mood regulation and cognitive functions.
Key Mechanisms Include:
- Receptor Binding : The fluorobenzyl group enhances binding affinity to certain neurotransmitter receptors, potentially increasing efficacy in pharmacological applications.
- Enzyme Interaction : The compound may also interact with enzymes involved in neurotransmitter metabolism, influencing their availability and activity within the CNS.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound. These activities include:
- Stimulant Properties : Preliminary studies suggest that the compound exhibits stimulant-like effects, likely due to its interaction with dopamine pathways.
- Neuroprotective Effects : Some investigations indicate potential neuroprotective properties, which may be beneficial in neurodegenerative conditions.
- Impact on Mood Disorders : Given its influence on monoaminergic systems, this compound may have therapeutic potential in treating mood disorders such as depression and anxiety.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Characteristics | Notable Biological Activity |
|---|---|---|
| N-(2-Chlorobenzyl)-1-propanamine HCl | Chlorine substitution | Moderate stimulant effects |
| N-(2-Bromobenzyl)-1-propanamine HCl | Bromine substitution | Similar stimulant properties |
| N-(2-Methylbenzyl)-1-propanamine HCl | Methyl substitution | Variable effects on serotonin pathways |
This compound is unique due to the fluorine atom's influence on stability and binding affinity, making it a valuable candidate for further research.
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that administration of the compound led to increased levels of dopamine in animal models, suggesting its potential use in treating conditions characterized by dopaminergic deficits .
- Investigations into Mood Disorders : Clinical trials are ongoing to evaluate the efficacy of this compound in patients with depression, focusing on its ability to enhance mood-related neurotransmitter activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
